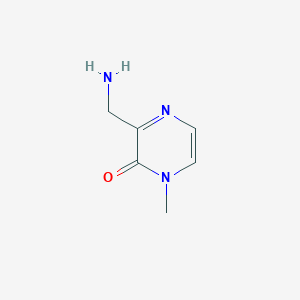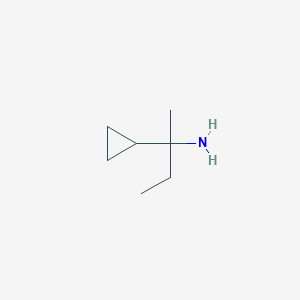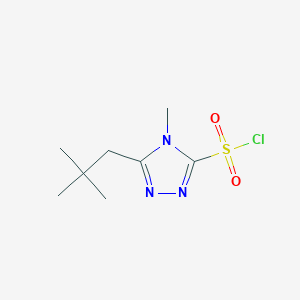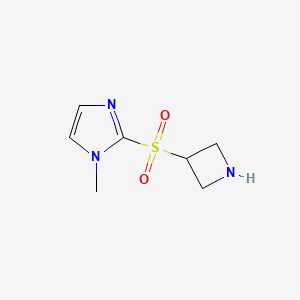
2-(Azetidine-3-sulfonyl)-1-methyl-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Azetidine-3-sulfonyl)-1-methyl-1H-imidazole is a chemical compound that features both azetidine and imidazole rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidine-3-sulfonyl)-1-methyl-1H-imidazole typically involves the reaction of azetidine-3-sulfonyl chloride with 1-methyl-1H-imidazole under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Azetidine-3-sulfonyl)-1-methyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfone derivatives, while reduction could produce sulfonamide derivatives.
Applications De Recherche Scientifique
2-(Azetidine-3-sulfonyl)-1-methyl-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-(Azetidine-3-sulfonyl)-1-methyl-1H-imidazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways involved would vary based on the specific biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Azetidine-3-sulfonyl)-4-methyl-4H-1,2,4-triazole hydrochloride
- 1-(Azetidine-3-sulfonyl)-2,3-dihydro-1H-indole
Uniqueness
2-(Azetidine-3-sulfonyl)-1-methyl-1H-imidazole is unique due to the presence of both azetidine and imidazole rings, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C7H11N3O2S |
|---|---|
Poids moléculaire |
201.25 g/mol |
Nom IUPAC |
2-(azetidin-3-ylsulfonyl)-1-methylimidazole |
InChI |
InChI=1S/C7H11N3O2S/c1-10-3-2-9-7(10)13(11,12)6-4-8-5-6/h2-3,6,8H,4-5H2,1H3 |
Clé InChI |
ODZUYLJLFXBDFG-UHFFFAOYSA-N |
SMILES canonique |
CN1C=CN=C1S(=O)(=O)C2CNC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


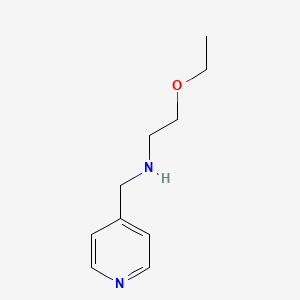
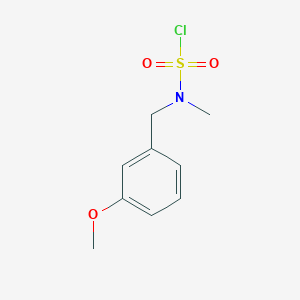
![5H,7H-Furo[3,4-d]pyrimidine-2-carboxylic acid](/img/structure/B13239714.png)
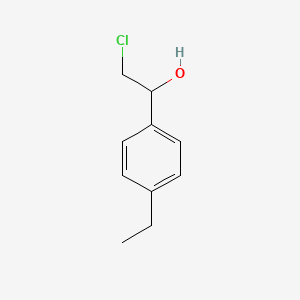
![N-[(4-bromothiophen-2-yl)methyl]-3-methylcyclopentan-1-amine](/img/structure/B13239722.png)
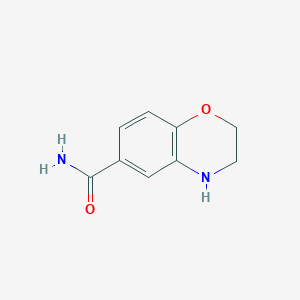
![5H,6H,7H-pyrrolo[1,2-a]imidazole-7-carboxylic acid](/img/structure/B13239733.png)
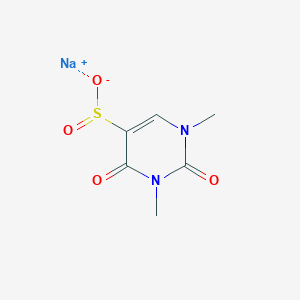

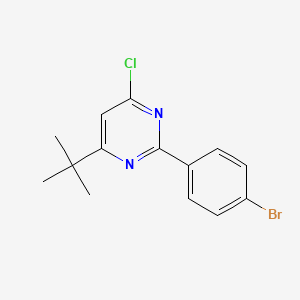
![(2R,4R)-2-(Iodomethyl)-4-[3-(trifluoromethyl)phenyl]oxolane](/img/structure/B13239746.png)
